molecular formula C15H12ClN5 B2724591 N-(6-chloro-4-phenylquinazolin-2-yl)guanidine

N-(6-chloro-4-phenylquinazolin-2-yl)guanidine

Cat. No.: B2724591
M. Wt: 297.74 g/mol
InChI Key: RGJFEUSQLIFRJG-UHFFFAOYSA-N
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Description

NHE3-IN-2 is a compound known for its role as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). NHE3 is predominantly expressed in the kidney and gastrointestinal tract, where it plays a crucial role in sodium absorption and hydrogen secretion. Inhibitors like NHE3-IN-2 are valuable in scientific research and potential therapeutic applications, particularly in conditions related to sodium imbalance and hypertension .

Scientific Research Applications

NHE3-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study sodium/hydrogen exchange mechanisms and to develop new inhibitors.

    Biology: Helps in understanding the physiological roles of NHE3 in various tissues, including the kidney and intestines.

    Medicine: Potential therapeutic applications in treating conditions like hypertension, heart failure, and chronic kidney disease by modulating sodium absorption.

    Industry: Utilized in the development of pharmaceuticals targeting sodium imbalance disorders

Preparation Methods

The synthesis of NHE3-IN-2 involves several steps, typically starting with the preparation of key intermediates followed by their coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer. Generally, the process involves:

Chemical Reactions Analysis

NHE3-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

    Substitution: Common reagents such as halogens or alkyl groups can be introduced through substitution reactions, affecting the compound’s properties.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

NHE3-IN-2 is unique compared to other NHE3 inhibitors due to its specific structure and high potency. Similar compounds include:

Properties

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFEUSQLIFRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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